

Xininurad: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Xininurad*
Cat. No.: *B10854891*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xininurad (also known as XNW3009) is an orally administered, small-molecule selective inhibitor of the urate transporter 1 (URAT1).[1] Developed by Evopoint Biosciences Co., Ltd., it is currently in late-stage clinical development for the treatment of hyperuricemia and its primary clinical manifestation, gout.[1][2] **Xininurad**'s mechanism of action involves the inhibition of URAT1 in the kidneys, which is responsible for the majority of uric acid reabsorption. By blocking this transporter, **Xininurad** increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Preclinical and early clinical data suggest that **Xininurad** may offer an improved efficacy and safety profile compared to existing therapies.[2]

Pharmacokinetics

The pharmacokinetic profile of **Xininurad** has been evaluated in a clinical study involving patients with varying degrees of renal impairment.[3] A Phase I study in healthy volunteers has also been conducted.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following oral administration, **Xininurad** is absorbed, with pharmacokinetic parameters evaluated in both healthy volunteers and patients with renal impairment.[3][4]

- Distribution: The percentage of free **Xininurad** in plasma is low, ranging from 0.702% to 0.861%, indicating high plasma protein binding.[3]
- Metabolism: **Xininurad** exhibits stable metabolism in hepatic cells.[2]
- Excretion: The cumulative urinary excretion of **Xininurad** over 96 hours is low, with geometric means ranging from 0.502% to 0.809% of the administered dose. This suggests that non-renal routes, such as hepatic metabolism, are the primary pathways for **Xininurad**'s elimination.[3]

Pharmacokinetic Parameters in Patients with Renal Impairment

A study in patients with normal renal function, mild renal impairment, and moderate renal impairment provides the following single-dose (1 mg) pharmacokinetic data.[3]

Parameter	Normal Renal Function (n=9)	Mild Renal Impairment (n=8)	Moderate Renal Impairment (n=5)
C _{max} (ng/mL)	42.9	57.7	46.0
AUC _{0-∞} (h·ng/mL)	982	1380	1050
Free Xininurad in Plasma (%)	0.702 - 0.861 (overall range)	0.702 - 0.861 (overall range)	0.702 - 0.861 (overall range)
Cumulative Urinary Excretion (fe _{0-96h} , %)	0.723	0.809	0.502

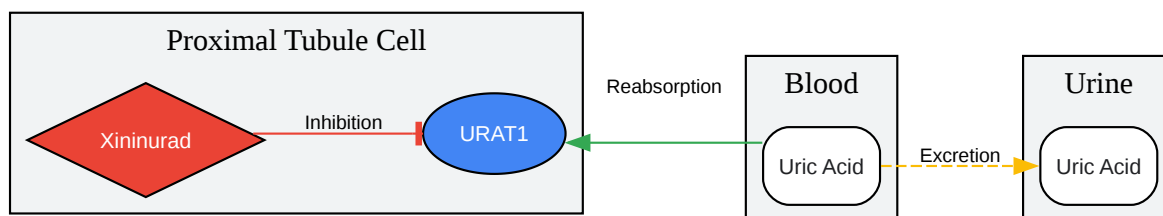
Data presented as geometric means.

Pharmacodynamics

The primary pharmacodynamic effect of **Xininurad** is the reduction of serum uric acid levels through the inhibition of URAT1.

Mechanism of Action

Xininurad is a selective inhibitor of the human urate transporter 1 (hURAT1).[2] URAT1 is located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, **Xininurad** blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[3]



[Click to download full resolution via product page](#)

Mechanism of action of **Xininurad**.

In Vitro Potency and Selectivity

Xininurad has been shown to be a potent inhibitor of hURAT1, with an IC₅₀ more than 40 times lower than that of other URAT1 inhibitors such as benzbromarone and lesinurad.[2] While specific IC₅₀ values for **Xininurad** against other key renal transporters like OAT1, OAT3, GLUT9, and ABCG2 are not publicly available, it is positioned as a selective URAT1 inhibitor.[2] [5] A review article explicitly states "No data" for **Xininurad**'s effects on these other transporters.[5]

Clinical Pharmacodynamic Effects

In a Phase II clinical trial, **Xininurad** demonstrated a significant dose-dependent reduction in serum uric acid levels. In the 0.5 mg dose group, over 72% of subjects achieved a target sUA level of ≤ 360 $\mu\text{mol/L}$, compared to 51.9% in the control group receiving 50 mg of benzbromarone.[2]

In a study of patients with renal impairment, a single 1 mg dose of **Xininurad** resulted in a noticeable reduction in serum uric acid levels across all groups (normal, mild, and moderate renal impairment).[3] Moderate renal impairment was observed to slightly reduce the uric acid-

lowering effect of **Xininurad**, though the reduction was limited. Mild renal impairment had no discernible impact on its effect.[3]

Safety and Tolerability

The available clinical data suggest that **Xininurad** is generally safe and well-tolerated.

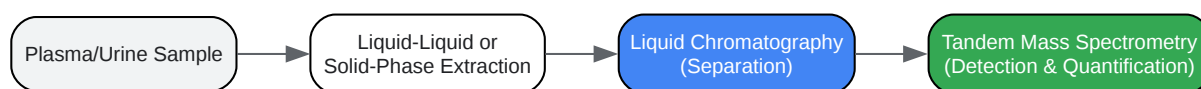
- In Patients with Renal Impairment: Adverse events and reactions reported in the study of patients with renal impairment were all Grade 1 in severity and resolved.[3]
- Phase II Clinical Trial: The Phase II study reported that adverse events were mostly mild (Grade 1-2), with no significant hepatotoxicity or nephrotoxicity observed.[2]
- Drug Interactions: **Xininurad** is reported to have no CYP enzyme induction, suggesting a low risk for pharmacokinetic drug-drug interactions.[2] However, formal drug interaction studies have not been published.[5]

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical evaluation of **Xininurad** are not extensively available in the public domain. However, based on the published studies and general practices for similar compounds, the following methodologies are likely employed.

Bioanalytical Method for Quantification of Xininurad

The concentration of **Xininurad** in plasma and urine was measured by liquid-phase tandem mass spectrometry (LC-MS/MS).[3] While the specific parameters for **Xininurad** are not detailed, a general workflow for such an assay is outlined below.

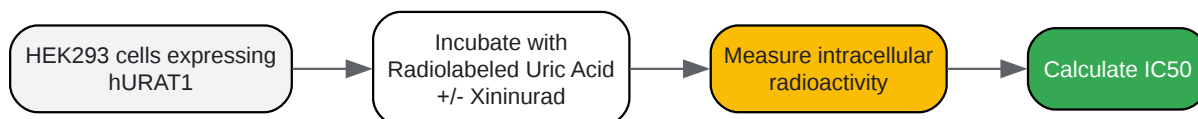


[Click to download full resolution via product page](#)

Bioanalytical workflow for **Xininurad**.

URAT1 Inhibition Assay (In Vitro)

The inhibitory activity of **Xininurad** on URAT1 is likely determined using a cell-based assay with a recombinant cell line overexpressing the hURAT1 transporter.

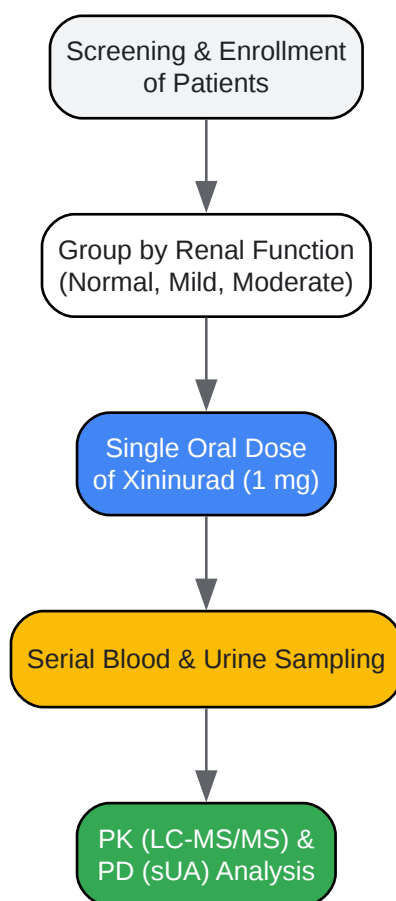


[Click to download full resolution via product page](#)

URAT1 inhibition assay workflow.

Clinical Study Design for Pharmacokinetics and Pharmacodynamics

The clinical study in patients with renal impairment utilized a parallel, open-label, single-dose design.^[3]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. XNW3009 | MedPath [trial.medpath.com]
- 2. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 3. Clinical study of the pharmacokinetics and pharmacodynamics of Xininurad tablets in patients with renal impairment | Society [society.org]
- 4. | BioWorld [bioworld.com]
- 5. explorationpub.com [explorationpub.com]
- To cite this document: BenchChem. [Xininurad: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854891#pharmacokinetics-and-pharmacodynamics-of-xininurad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com